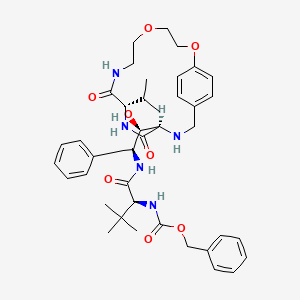
1'S,2'S,2''S,9S,12R)-12-(2''-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1’S,2’S,2’‘S,9S,12R)-12-(2’‘-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane is a complex organic molecule with a unique structure. This compound is notable for its intricate stereochemistry and the presence of multiple functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bonds can be reduced to amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amide bonds would yield amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1’S,2’S,2’‘S,9S,12R)-12-(2’‘-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane
- 1’S,2’S,2’‘S,9S,12R)-12-(2’‘-((N-((Benzyloxy)carbonyl)tert-leucinyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)paracyclophane
Uniqueness
This compound is unique due to its complex stereochemistry and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable tool in scientific research and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
180968-42-7 |
|---|---|
Fórmula molecular |
C41H55N5O8 |
Peso molecular |
745.9 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(1R,2S)-1-[(10S,13R)-9,12-dioxo-10-propan-2-yl-2,5-dioxa-8,11,14-triazabicyclo[14.2.2]icosa-1(18),16,19-trien-13-yl]-1-hydroxy-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C41H55N5O8/c1-27(2)33-37(48)42-20-21-52-22-23-53-31-18-16-29(17-19-31)25-43-34(38(49)45-33)35(47)32(24-28-12-8-6-9-13-28)44-39(50)36(41(3,4)5)46-40(51)54-26-30-14-10-7-11-15-30/h6-19,27,32-36,43,47H,20-26H2,1-5H3,(H,42,48)(H,44,50)(H,45,49)(H,46,51)/t32-,33-,34+,35+,36+/m0/s1 |
Clave InChI |
TZULDDUNYAGRDC-JFKVGHNISA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)NCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2 |
SMILES canónico |
CC(C)C1C(=O)NCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


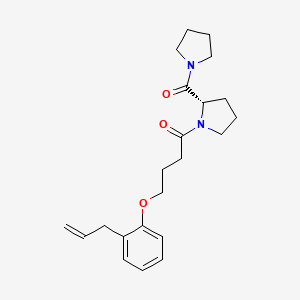

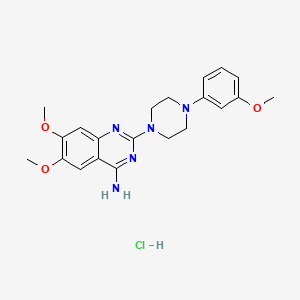

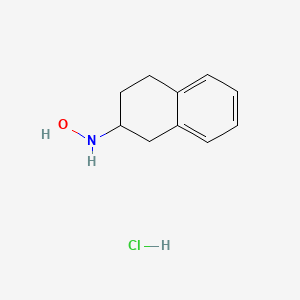
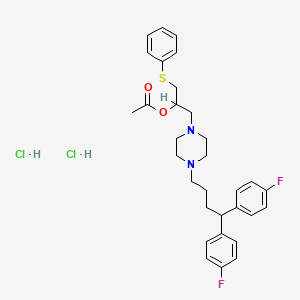

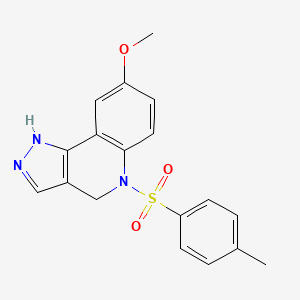
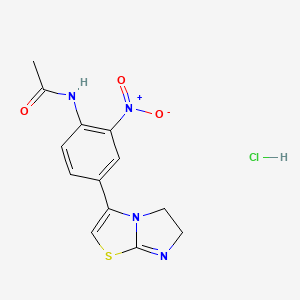
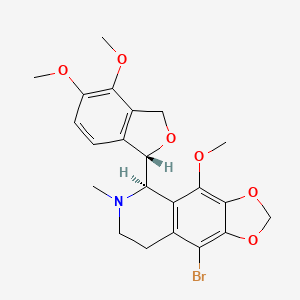

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)


